Zephirol

Catalog No.
S520874
CAS No.
139-07-1
M.F
C21H38ClN
M. Wt
340 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zephirol

CAS Number

139-07-1

Product Name

Zephirol

IUPAC Name

benzyl-dodecyl-dimethylazanium;chloride

Molecular Formula

C21H38ClN

Molecular Weight

340 g/mol

InChI

InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

JBIROUFYLSSYDX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Solubility

Solubility in water at 20 °C: good

Synonyms

ADB-12, Ajatin, benzododecinium, benzyl dimethyl dodecyl ammonium, benzyldimethyldodecylammonium bromide, benzyldodecyldimethylammonium chloride, BZK-C12, dimethyldodecylbenzylammonium, dimethyldodecylbenzylammonium bromide, dimethyldodecylbenzylammonium chloride, dimethyldodecylbenzylammonium maleate (2:1), dimethyldodecylbenzylammonium nitrate, dodecyldimethylbenzylammonium chloride, Sterinol

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Isomeric SMILES

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Description

The exact mass of the compound Zephirol is 339.2693 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water at 20 °c: good. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85508. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Household Products - Detergents - Benzalkonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Preservative. However, this does not mean our product can be used or applied in the same or a similar way.

Zephirol belongs to the class of quaternary ammonium compounds (QACs) []. It is a synthetic molecule with antimicrobial properties, meaning it can kill or inhibit the growth of bacteria, fungi, and viruses []. Research suggests Zephirol may be effective against herpes, hepatitis, and other infections, although the exact mechanisms require further investigation [].


Molecular Structure Analysis

Zephirol possesses a complex molecular structure with a central nitrogen atom bonded to four alkyl groups (chains of carbon and hydrogen atoms) []. One of these alkyl groups carries a long, positively charged chain. This structure is responsible for Zephirol's surface-active properties, allowing it to interact with and disrupt the membranes of microorganisms [].


Chemical Reactions Analysis

The specific synthesis pathway for Zephirol is not readily available in scientific literature. However, QACs like Zephirol are generally synthesized through reactions between tertiary amines and alkylating agents [].


Physical And Chemical Properties Analysis

  • Soluble in water: The positively charged chain allows Zephirol to interact with water molecules [].
  • Heat stable: QACs generally exhibit good thermal stability [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
HYGROSCOPIC WHITE-TO-YELLOW POWDER WITH CHARACTERISTIC ODOUR.

Exact Mass

339.2693

Appearance

Solid powder

Melting Point

29-34 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y5A751G47H

Related CAS

10328-35-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 198 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (66.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (97.98%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (42.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (10.1%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (92.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (12.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

139-07-1
63449-41-2

Use Classification

Agrochemicals -> Herbicides
Cosmetics -> Antistatic; Preservative

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
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2: Becquet F, Goldschild M, Moldovan MS, Ettaiche M, Gastaud P, Baudouin C. Histopathological effects of topical ophthalmic preservatives on rat corneoconjunctival surface. Curr Eye Res. 1998 Apr;17(4):419-25. PubMed PMID: 9561834.
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9: Wilson CG, Tomlinson E, Davis SS, Olejnik O. Altered ocular absorption and disposition of sodium cromoglycate upon ion-pair and complex coacervate formation with dodecylbenzyldimethylammonium chloride. J Pharm Pharmacol. 1981 Dec;33(12):749-53. PubMed PMID: 6121844.
10: Kondrat'eva TS, Amur-Sanan AV, Merinova SV. [Extractive and photometric determination of dimethyldodecyl-benzylammonium chloride in eyedrops]. Farmatsiia. 1974 Sep-Oct;23(5):79-81. Russian. PubMed PMID: 4464155.
11: Stepanenko BN, Ulitina TS. [Precipitation of neutral alpha-glucans and separation of mixtures by dimethyldodecylbenzylammonium chloride]. Biokhimiia. 1977 Aug;42(8):1445-51. Russian. PubMed PMID: 20993.
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13: Kedzia A, Kałowski M. [Sterinole and cetylpirydine chloride influence on non-sporulated anaerobic bacteria of oral cavity]. Czas Stomatol. 1988 Oct;41(10):610-5. Polish. PubMed PMID: 3270591.
14: Kondrat'eva TS, Nguen Van Ky. [Utilization of dimethyldodecylbenzylammonium chloride for eyedrops made of pilocarpine hydrochloride]. Farmatsiia. 1975 Jul-Aug;24(4):70-1. Russian. PubMed PMID: 1218610.
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16: Debbasch C, Brignole F, Pisella PJ, Warnet JM, Rat P, Baudouin C. Quaternary ammoniums and other preservatives' contribution in oxidative stress and apoptosis on Chang conjunctival cells. Invest Ophthalmol Vis Sci. 2001 Mar;42(3):642-52. PubMed PMID: 11222522.
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